1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide
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Overview
Description
1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with difluorophenyl and methoxypiperidinyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonamide Intermediate: The initial step involves the reaction of methanesulfonyl chloride with aniline derivatives to form the methanesulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Substitution with Difluorophenyl Group: The methanesulfonamide intermediate is then subjected to a nucleophilic aromatic substitution reaction with a difluorophenyl halide. This step often requires the use of a polar aprotic solvent like dimethylformamide (DMF) and a strong base such as potassium carbonate.
Introduction of the Methoxypiperidinyl Group: The final step involves the introduction of the methoxypiperidinyl group through a nucleophilic substitution reaction. This step may require the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halogenated reagents, polar aprotic solvents like DMF, strong bases like potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)ethanesulfonamide
- 1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanesulfonamide
- 1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)butanesulfonamide
Uniqueness
1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. The presence of both difluorophenyl and methoxypiperidinyl groups allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-26-18-8-10-23(11-9-18)17-5-3-16(4-6-17)22-27(24,25)13-14-12-15(20)2-7-19(14)21/h2-7,12,18,22H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCLEQNYZHGCJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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